molecular formula C19H24N4O2S B2794047 2-(2-(3-cyclopentylureido)thiazol-4-yl)-N-(2,5-dimethylphenyl)acetamide CAS No. 921508-35-2

2-(2-(3-cyclopentylureido)thiazol-4-yl)-N-(2,5-dimethylphenyl)acetamide

Cat. No. B2794047
CAS RN: 921508-35-2
M. Wt: 372.49
InChI Key: BPKOWFOVKVCQFP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-(3-cyclopentylureido)thiazol-4-yl)-N-(2,5-dimethylphenyl)acetamide, also known as CP-690,550, is a small molecule drug that has been developed as an immunosuppressive agent. It has been shown to be effective in the treatment of autoimmune diseases such as rheumatoid arthritis and psoriasis.

Mechanism of Action

2-(2-(3-cyclopentylureido)thiazol-4-yl)-N-(2,5-dimethylphenyl)acetamide inhibits the activity of JAK enzymes by binding to the ATP-binding site of the enzyme. This prevents the phosphorylation of downstream signaling molecules, which leads to the inhibition of cytokine signaling pathways. As a result, the production of pro-inflammatory cytokines such as interleukin-6 and interferon-gamma is reduced, leading to the suppression of the immune response.
Biochemical and Physiological Effects:
2-(2-(3-cyclopentylureido)thiazol-4-yl)-N-(2,5-dimethylphenyl)acetamide has been shown to have potent immunosuppressive effects in both in vitro and in vivo studies. It has been shown to reduce the production of pro-inflammatory cytokines and chemokines, inhibit T-cell proliferation, and reduce the number of activated T-cells in the peripheral blood of patients with autoimmune diseases. In addition, it has been shown to reduce the severity of disease symptoms and improve the quality of life of patients with rheumatoid arthritis and psoriasis.

Advantages and Limitations for Lab Experiments

2-(2-(3-cyclopentylureido)thiazol-4-yl)-N-(2,5-dimethylphenyl)acetamide is a highly specific inhibitor of JAK enzymes, which makes it a valuable tool for studying the role of cytokines in the immune response. However, its immunosuppressive effects can also limit its use in certain experiments, as it may interfere with the normal immune response of cells and tissues.

Future Directions

There are several potential future directions for research on 2-(2-(3-cyclopentylureido)thiazol-4-yl)-N-(2,5-dimethylphenyl)acetamide. One area of interest is the development of new JAK inhibitors with improved specificity and efficacy. Another area of interest is the investigation of the long-term effects of 2-(2-(3-cyclopentylureido)thiazol-4-yl)-N-(2,5-dimethylphenyl)acetamide on the immune system, as well as its potential use in the treatment of other autoimmune diseases. Finally, there is a need for further research on the safety and toxicity of 2-(2-(3-cyclopentylureido)thiazol-4-yl)-N-(2,5-dimethylphenyl)acetamide, particularly in the context of long-term use.

Synthesis Methods

2-(2-(3-cyclopentylureido)thiazol-4-yl)-N-(2,5-dimethylphenyl)acetamide is synthesized by the reaction of 2-(3-cyclopentylureido)thiazol-4-carboxylic acid with 2,5-dimethylphenylacetyl chloride in the presence of a base. The resulting product is then purified by column chromatography to obtain the final compound.

Scientific Research Applications

2-(2-(3-cyclopentylureido)thiazol-4-yl)-N-(2,5-dimethylphenyl)acetamide has been extensively studied for its immunosuppressive properties. It has been shown to be effective in the treatment of autoimmune diseases such as rheumatoid arthritis, psoriasis, and multiple sclerosis. It works by inhibiting the activity of the Janus kinase (JAK) family of enzymes, which play a critical role in the signaling pathways of cytokines involved in immune responses.

properties

IUPAC Name

2-[2-(cyclopentylcarbamoylamino)-1,3-thiazol-4-yl]-N-(2,5-dimethylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N4O2S/c1-12-7-8-13(2)16(9-12)22-17(24)10-15-11-26-19(21-15)23-18(25)20-14-5-3-4-6-14/h7-9,11,14H,3-6,10H2,1-2H3,(H,22,24)(H2,20,21,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPKOWFOVKVCQFP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)NC(=O)CC2=CSC(=N2)NC(=O)NC3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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